molecular formula C9H18ClNO2 B13500657 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B13500657
M. Wt: 207.70 g/mol
InChI Key: FMIPXHFGKDVFAC-UHFFFAOYSA-N
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Description

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C10H19NO2·HCl. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two oxygen atoms connected to a decane ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride typically involves the cyclization of keto diols with a stereogenic center. This process can yield derivatives with unspecified stereochemistry at the spiro center and in the dioxane portion . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired diastereomers from other by-products.

Chemical Reactions Analysis

Types of Reactions

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,6-dioxaspiro[45]decan-9-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of multiple diastereomers

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-6-8-1-3-12-9(5-8)2-4-11-7-9;/h8H,1-7,10H2;1H

InChI Key

FMIPXHFGKDVFAC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOC2)CC1CN.Cl

Origin of Product

United States

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